Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Description
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 197792-60-2) is an organic compound with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It is characterized by a phenyl ring substituted with an aminomethyl group at the 3-position, linked to an acetate ester moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHVOECKJGGQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611193 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197792-60-2 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically begins with commercially available starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is its potential as an anticancer agent. Research indicates that compounds similar to this have demonstrated significant antitumor effects in vitro and in vivo. For example, derivatives have been tested against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), showing a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the amine and ester groups can significantly influence biological activity. For instance, varying substituents on the phenyl ring can enhance selectivity towards specific biological targets, such as PPARα and PPARγ receptors . This optimization process is vital for developing compounds with reduced side effects while maintaining therapeutic efficacy.
Case Study: Antitumor Efficacy
In a study published in ACS Omega, researchers explored the anticancer properties of a series of methyl ester derivatives, including this compound. The study utilized both in vitro assays on cancer cell lines and in vivo models to assess tumor growth inhibition. Results indicated that certain derivatives exhibited potent activity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Selectivity for PPAR Receptors
Another significant research effort focused on the selectivity profile of related compounds for PPAR receptors. The study highlighted how variations in chemical structure could lead to enhanced selectivity for PPARα over PPARγ, which is desirable due to the latter's association with weight gain as a side effect . This finding underscores the importance of SAR studies in guiding future drug design efforts.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Structural analogs differ in substituent type, position, and functional groups on the phenyl ring, impacting reactivity, solubility, and biological activity.
Table 1: Key Structural and Physical Properties
Functional Group Modifications
Amino Group Variations :
- Aminomethyl vs. Amino: The aminomethyl group in the target compound (C₆H₅–CH₂NH₂) offers a flexible linker for conjugation, unlike simpler amino groups (C₆H₅–NH₂) in analogs like Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride .
Halogen Effects :
- Chlorine (Cl): The 2-chlorophenyl analog (C₉H₁₁Cl₂NO₂) exhibits higher lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .
- Fluorine (F): The 3-fluoro substitution (C₉H₁₁ClFNO₂) enhances metabolic stability by resisting oxidative degradation .
Biological Activity
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a compound of interest in both synthetic organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C10H14ClNO2
- Molecular Weight : Approximately 229.7 g/mol
- Functional Groups : Methyl ester and aminomethyl substituent on a phenyl ring
- Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including triple-negative breast cancer models. For instance, an analog demonstrated a 55% reduction in cell viability at a concentration of 10 μM over three days .
- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, indicating potential for therapeutic applications in treating infections.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Compound/Analog | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| Antitumor | Methyl 2-(3-(aminomethyl)phenyl)acetate | 10 | Effective against MDA-MB-231 cell line |
| Antimicrobial | Ethyl 2-(3-(aminomethyl)phenyl)acetate | <50 | Broad-spectrum activity against bacteria |
| Cytotoxicity | Various thiazole derivatives | <1.98 | Exhibited high potency against cancer cells |
Case Studies
- Antitumor Effects : In a study involving xenograft models of triple-negative breast cancer, the administration of a compound similar to this compound resulted in significant tumor size reduction compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .
- Antimicrobial Studies : Research on structurally similar compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics based on the core structure of this compound.
Structure-Activity Relationship (SAR)
The position of the aminomethyl group on the phenyl ring significantly influences the compound's reactivity and biological activity. Variations in substitution patterns lead to different pharmacological profiles:
- Ortho vs. Para Substitution : Compounds with ortho-substituted aminomethyl groups generally exhibit enhanced reactivity and biological activity compared to their para-substituted counterparts.
- Functional Group Modifications : Alterations in the ester functionality can affect solubility and interaction with biological macromolecules, suggesting avenues for optimization in drug design.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with esterification of the phenylacetic acid derivative, followed by aminomethylation. For example, analogous compounds like Amino(2-methylphenyl)acetic acid hydrochloride are synthesized via coupling reactions between carboxylic acid derivatives and amines under controlled pH and temperature (7–9°C) to minimize side reactions . Optimization includes using catalysts like EDC/NHS for amide bond formation (referenced in peptide synthesis methodologies) and monitoring reaction progress via TLC or HPLC . Solvent selection (e.g., dichloromethane or DMF) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of sensitive intermediates.
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard, as described for similar hydrochloride salts (≥98% purity criteria) .
- Structural Confirmation : Use NMR (¹H/¹³C) to verify the ester, aminomethyl, and aromatic protons. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm, while the aminomethyl protons appear at δ 3.1–3.3 ppm . Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak ([M+H]⁺ or [M-Cl]⁺). IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrochloride salt dissolution .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer : Contradictory results may arise from assay-specific conditions (e.g., pH, temperature, or cell line variability). For example, interactions with enzymes or receptors (e.g., MMP3 or IL-6 targets) should be validated using orthogonal methods like SPR (surface plasmon resonance) and ELISA . Dose-response curves and statistical analysis (e.g., ANOVA) help identify outliers. Cross-referencing with structurally similar compounds (e.g., ethyl 2-methylpropanoate derivatives) can clarify structure-activity relationships .
Q. What computational strategies are effective for predicting the reactivity of its functional groups?
- Methodological Answer :
- DFT Calculations : Model the aminomethyl group’s nucleophilicity and ester’s electrophilicity using Gaussian or ORCA software. Compare with experimental NMR data to validate charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina). Focus on hydrogen bonding between the hydrochloride salt and active-site residues .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For example, related hydrazine derivatives show instability at pH >7, requiring acidic storage .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. Activation energy (Eₐ) calculations identify degradation pathways (e.g., hydrolysis of the ester group) .
Q. What strategies mitigate byproduct formation during aminomethylation?
- Methodological Answer :
- Reagent Purity : Use freshly distilled formaldehyde or paraformaldehyde to avoid polymerization side reactions.
- Temperature Control : Maintain reactions below 10°C to suppress Schiff base formation. Quench excess reagents (e.g., NaBH₄ for reductive amination) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
